(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine
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Overview
Description
(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine: is an organic compound with a complex structure It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4-methylbenzaldehyde.
Grignard Reaction: The precursor undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form an intermediate alcohol.
Reduction: The intermediate alcohol is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(RS)-2-Methylamino-1-(4-methylphenyl)propan-1-one:
(RS)-2-Ethylamino-1-(4-methylphenyl)propan-1-one:
Uniqueness: (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine stands out due to its specific chiral configuration, which imparts unique chemical and biological properties. This makes it valuable in applications requiring high selectivity and specificity.
Properties
IUPAC Name |
(2R)-2-methyl-5-(4-methylphenyl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12H,3-5,10,14H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCTGZEPSIJKC-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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